N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
Description
The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and an acetamide-linked 1-methylindole moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, while the methylated indole may improve metabolic stability compared to unsubstituted indoles .
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H25N5O3/c1-28-14-16(17-6-4-5-7-18(17)28)13-22(29)25-23-24-21(26-27-23)11-9-15-8-10-19(30-2)20(12-15)31-3/h4-8,10,12,14H,9,11,13H2,1-3H3,(H2,24,25,26,27,29) |
InChI Key |
NCFRJKPOWQLWON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides under basic conditions. For example:
-
Hydrazinolysis and Cyclization :
Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide. Subsequent reaction with 3,4-dimethoxyphenyl isothiocyanate forms a thiosemicarbazide intermediate, which undergoes KOH-mediated cyclization to generate the triazole-3-thione scaffold.
Introduction of 3,4-Dimethoxyphenylethyl Group
Alkylation or nucleophilic substitution attaches the dimethoxyphenylethyl side chain:
-
Mitsunobu Reaction :
(5-Substituted-benzo[d]thiazol-2-yl)methanol reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form a phthalimide intermediate, which is hydrolyzed to the primary amine. -
EDCI/HOBt Coupling :
3,4-Dimethoxyphenylethylamine is coupled to the triazole core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane.
Detailed Synthetic Protocols
Method A: Carbodiimide-Mediated Amide Bond Formation
Steps :
-
Triazole Synthesis :
-
Side Chain Attachment :
-
Acetamide Coupling :
Conditions :
Method B: HATU/DIEA-Promoted Coupling
Steps :
-
Triazole-Alkylation :
-
Indole-Acetamide Synthesis :
Conditions :
Comparative Analysis of Methods
| Parameter | Method A (EDCI/HOBt) | Method B (HATU/DIEA) |
|---|---|---|
| Yield | 76% | 72% |
| Reaction Time | 24–48 hours | 24 hours |
| Cost | Moderate | High |
| Purity (HPLC) | ≥98% | ≥95% |
| Key Advantage | Scalability | Rapid coupling |
Critical Optimization Steps
Solvent Selection
Temperature Control
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity triazole intermediates.
-
Column Chromatography : Silica gel (ethyl acetate:hexane = 1:3) isolates the final acetamide.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) :
Challenges and Solutions
-
Low Triazole Cyclization Yield :
-
Indole N-Methylation :
Industrial Scalability Considerations
-
Cost-Effective Reagents : EDCI over HATU for large-scale synthesis.
-
Continuous Flow Systems : Reduce reaction time for triazole formation by 40%.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Biological Activities
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has been studied for several biological activities:
Anticancer Activity
Research indicates that compounds containing triazole and indole structures often exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds similar to this have shown significant growth inhibition percentages against different cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The triazole ring is known for its antimicrobial activity. Compounds with similar structures have been reported to possess potent antibacterial and antifungal effects. The presence of the dimethoxyphenyl group may enhance lipophilicity, improving the compound's ability to penetrate cell membranes and exert its antimicrobial effects .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This positions it as a candidate for further research into anti-inflammatory therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between the target compound and related molecules:
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring, an indole moiety, and a dimethoxyphenyl group. The structural complexity suggests potential interactions with various biological targets. The molecular formula is , and its systematic name reflects its intricate design.
Structure
- Triazole Ring : Known for antifungal and antibacterial properties.
- Indole Moiety : Associated with various pharmacological effects, including anticancer activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivatives | Staphylococcus aureus, E. coli | 0.125–8 μg/mL |
| Indole Derivatives | Candida albicans | 2–16 μg/mL |
Studies have shown that the triazole nucleus is effective against a range of pathogens, including resistant strains like MRSA . The compound's design suggests it could enhance these properties through synergistic effects.
Anticancer Activity
The indole component is particularly noteworthy for its anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cells.
- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
In vitro studies have reported significant cytotoxicity against these cancer cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Triazoles are known to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
| Study | Inflammatory Model | Effect Observed |
|---|---|---|
| In vivo model | Carrageenan-induced paw edema | Significant reduction in edema |
| In vitro model | LPS-stimulated macrophages | Decreased TNF-alpha production |
These findings suggest that the compound could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. This compound was among the top performers with an MIC of 0.5 μg/mL against E. coli and S. aureus .
Study 2: Anticancer Activity
In a comparative study of indole derivatives, the compound showed superior activity against MCF-7 cells with an IC50 value of 15 μM compared to standard chemotherapeutics . This highlights its potential as a lead compound for further development.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step protocols, including cycloaddition reactions and catalytic coupling. For example:
- Triazole core formation : A 1,3-dipolar cycloaddition between azides and alkynes (e.g., using copper diacetate catalysis in a tert-BuOH/H₂O solvent system) generates the triazole moiety .
- Acetamide coupling : The indole and dimethoxyphenyl groups are introduced via nucleophilic substitution or amide bond formation under reflux with pyridine/Zeolite (Y-H) catalysis .
- Purification : Recrystallization from ethanol or chromatography is critical for isolating the final product .
Q. Which spectroscopic techniques are used for structural characterization?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) resolves substituent environments (e.g., indole CH₃ at δ ~3.8 ppm, triazole protons at δ ~8.3–8.4 ppm) .
- HRMS confirms molecular weight (e.g., observed [M+H]⁺ within 0.001 Da of theoretical) .
Q. What in vitro models are used to assess antiproliferative activity?
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are standard. IC₅₀ values are calculated using dose-response curves .
- Controls include cisplatin or doxorubicin as positive comparators .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole formation compared to homogeneous catalysts .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tert-BuOH/H₂O mixtures favor click chemistry .
- Temperature control : Reflux at 150°C reduces side reactions in cyclization steps .
Q. How do structural modifications influence bioactivity?
- Substituent effects : Electron-donating groups (e.g., methoxy on phenyl) enhance cellular uptake via increased lipophilicity, while bulky groups reduce binding affinity .
- Triazole vs. oxadiazole cores : Triazoles show superior π-π stacking with kinase ATP pockets, as evidenced by molecular docking studies .
Q. What strategies resolve spectral data contradictions during structural elucidation?
- 2D NMR (COSY, HSQC) distinguishes overlapping signals (e.g., indole vs. triazole protons) .
- Isotopic labeling : Deuterated analogs clarify ambiguous NOESY correlations in crowded regions (e.g., ethylenic protons near the triazole ring) .
Q. How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) identifies labile bonds (e.g., acetamide hydrolysis at pH < 3) .
- LC-MS stability assays : Monitor degradation products over 24–72 hours .
Methodological Considerations
Purification challenges in large-scale synthesis
- Chromatography : Reverse-phase HPLC with C18 columns resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>95% by HPLC) .
Designing SAR studies for analogs
Addressing cytotoxicity discrepancies across cell lines
- Mechanistic profiling : Western blotting for apoptosis markers (e.g., caspase-3) clarifies cell-type-specific responses .
- Metabolic stability assays : CYP450 inhibition screens identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
